[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate
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Overview
Description
2,6-dimethoxy-4-[(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is a complex organic compound with a unique structure that includes methoxy groups, a thiazolidinone ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-[(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate typically involves multiple steps. One common approach is to start with the preparation of the thiazolidinone ring, followed by the introduction of the trifluoromethyl group and the methoxy groups. The final step usually involves the acetylation of the phenyl ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and quality. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-4-[(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy groups and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .
Scientific Research Applications
2,6-dimethoxy-4-[(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-[(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The trifluoromethyl group and the thiazolidinone ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxy-4-methylphenol: Similar in structure but lacks the thiazolidinone ring and the trifluoromethyl group.
4-hydroxy-2-quinolones: Contains a similar aromatic ring structure but with different functional groups.
Indole derivatives: Share some structural similarities but have different biological activities and applications.
Uniqueness
What sets 2,6-dimethoxy-4-[(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazolidinone ring contributes to its biological activity .
Properties
Molecular Formula |
C21H17F3N2O5S |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C21H17F3N2O5S/c1-11(27)31-18-15(29-2)8-12(9-16(18)30-3)10-17-19(28)26-20(32-17)25-14-7-5-4-6-13(14)21(22,23)24/h4-10H,1-3H3,(H,25,26,28)/b17-10- |
InChI Key |
BUMZFBZAVNMKCX-YVLHZVERSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)OC |
Origin of Product |
United States |
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